N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-15-6-14-8-4-7(5-13-9(8)15)10(16)12-3-2-11/h4-6H,3H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDEEQMQMOUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2,3-diaminopyridine with cyanoacetic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process may include the use of catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions:
- Synthesis of Complex Molecules : It can be used in the synthesis of derivatives with enhanced biological activities.
- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic chemists.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions |
| Reduction | Sodium borohydride, lithium aluminum hydride | Mild conditions |
| Nucleophilic Substitution | Amines, alcohols, thiols | Appropriate reaction conditions |
Biological Applications
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Exhibits activity against various pathogens.
- Antiviral Activity : Investigated for efficacy against viral infections.
- Anticancer Properties : Research indicates potential efficacy in targeting cancer cells.
Case Study: Anticancer Activity
A study highlighted that derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and breast cancer. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Medicinal Chemistry Applications
In the realm of medicinal chemistry , this compound is being explored for:
- Drug Development : The compound's unique structure allows it to interact with specific biological pathways, making it a candidate for new therapeutic agents.
- Targeting Specific Pathways : Its derivatives are being evaluated for their ability to inhibit key enzymes involved in disease progression.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Anticancer Drugs | Targeting tumor growth |
| Antimicrobial Agents | Inhibiting bacterial growth |
| Anti-inflammatory Drugs | Modulating immune responses |
Industrial Applications
Beyond its applications in research and medicine, this compound is also utilized in industry:
- Agrochemicals : Used in the formulation of pesticides and herbicides.
- Dyes and Functional Materials : Employed in producing various dyes due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Mutagenic Heterocyclic Amines
Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are dietary carcinogens. Both form C8-guanine DNA adducts, inducing G→T transversions and G→A transitions . Notably:
- PhIP: Predominantly induces colon/mammary carcinomas in rats and lymphomas in mice .
- IQ : Causes liver cancer in rodents and monkeys .
Comparison with Target Compound: N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide lacks the amino group critical for DNA adduct formation in PhIP/IQ.
Physicochemical and Functional Insights
- DNA Interaction: Unlike PhIP/IQ, the absence of an amino group in the target compound likely prevents intercalation or covalent DNA binding, reducing genotoxic risk .
Biologische Aktivität
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure
this compound belongs to the imidazo[4,5-b]pyridine class, characterized by a fused ring system that influences its reactivity and biological interactions. The presence of the cyanomethyl group enhances its potential for various chemical transformations and biological activities.
Mechanism of Action
The mode of action for this compound can vary widely based on its specific structure and the biological targets it interacts with. Research indicates that imidazo[4,5-b]pyridines can influence numerous cellular pathways, including those involved in apoptosis and cell proliferation. The compound's ability to modulate these pathways is crucial for its effectiveness as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated effectiveness in inhibiting growth, which suggests potential applications in treating bacterial infections .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary findings indicate that it may inhibit viral replication in certain models, although further studies are necessary to fully elucidate its efficacy against specific viruses such as HIV and others .
Anticancer Activity
In vitro studies have highlighted the compound's potential as an anticancer agent. It has shown activity against cancer cell lines, with mechanisms involving the induction of apoptosis and inhibition of cell cycle progression. The structure-activity relationship indicates that modifications to the imidazo[4,5-b]pyridine scaffold can enhance anticancer potency .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Methylimidazo[4,5-b]pyridine | Antimicrobial, anticancer | Similar scaffold but different substituents |
| Imidazo[4,5-c]pyridine | Anticancer | Different ring fusion pattern |
| N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b] | Antiviral | Exhibits different pharmacokinetics |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Case Studies
-
Antiviral Efficacy Against HIV
In a study aimed at evaluating novel NNRTIs (non-nucleoside reverse transcriptase inhibitors), this compound was tested against HIV-1 variants. Results indicated that it exhibited promising inhibitory activity at low nanomolar concentrations, suggesting its potential as a therapeutic agent in HIV treatment . -
Anticancer Studies
A series of experiments conducted on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via condensation reactions using chloroacetic acid and aromatic aldehydes under reflux with acetic anhydride and sodium acetate as catalysts (as seen in structurally analogous imidazo[4,5-b]pyridine derivatives) . Optimization involves adjusting reaction time, solvent ratios, and catalyst loading. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography. Final product purity is confirmed by HPLC (>98%) and spectroscopic techniques (e.g., ^1^H/^13^C NMR, IR) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Compare chemical shifts to analogous compounds (e.g., imidazo[4,5-b]pyridine derivatives show aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.2–2.4 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- HPLC : Ensure ≥95% purity with a C18 reverse-phase column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for enzyme inhibition (e.g., MPGES-1) using fluorescence-based assays with recombinant enzymes. For cytotoxicity, employ MTT assays in human cell lines (e.g., HEK293 or mammary epithelial cells) at concentrations of 1–50 μM, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How do cytochrome P450 isoforms influence the metabolic activation of this compound, and what are the implications for genotoxicity?
- Methodology : Incubate the compound with human liver microsomes and CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A2). Detect reactive metabolites (e.g., N-hydroxylated intermediates) via LC-MS/MS. Assess DNA adduct formation using ³²P-postlabeling in cell cultures (e.g., human mammary epithelial cells), comparing adduct levels to controls .
Q. What experimental strategies resolve contradictions in DNA adduct data across different acetylator phenotypes?
- Methodology : Use congenic animal models (e.g., Syrian hamsters) with defined NAT2 genotypes (rapid vs. slow acetylators). Administer the compound orally and quantify intestinal DNA adducts via LC-MS/MS. Control for confounding factors like diet and co-administered procarcinogens. Statistical analysis (ANOVA) identifies phenotype-specific differences .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., MPGES-1 or STING). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) and synthetic feasibility. Validate predictions via SPR (surface plasmon resonance) to measure dissociation constants (KD) .
Q. What are the challenges in detecting and quantifying phase II conjugates (e.g., glucuronides) in metabolic studies?
- Methodology : Enrich metabolites using mixed-mode SPE (solid-phase extraction). Hydrolyze conjugates with β-glucuronidase/sulfatase and quantify liberated aglycones via UPLC-QTOF-MS. Include stable isotope-labeled internal standards (e.g., d3-PhIP) to correct for matrix effects .
Notes for Experimental Design
- Contradictions in Evidence : While some studies report robust DNA adduct formation (e.g., N-hydroxy metabolites in mammary cells ), others show no adducts in NAT2-congenic models . Reconcile by validating metabolic pathways in humanized mouse models.
- Advanced Techniques : For metabolite profiling, combine high-resolution MS with stable isotope tracing to distinguish endogenous vs. exogenous signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
